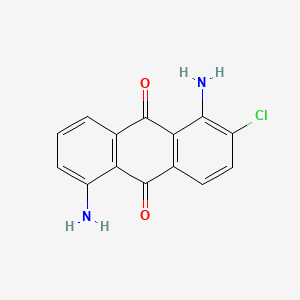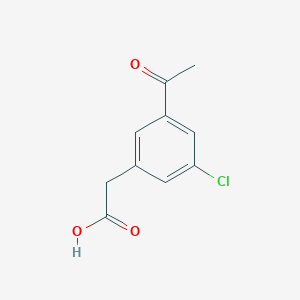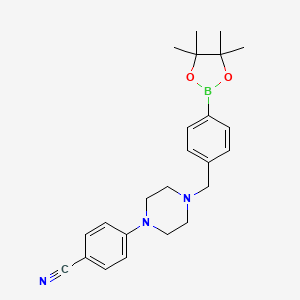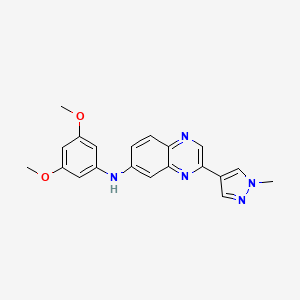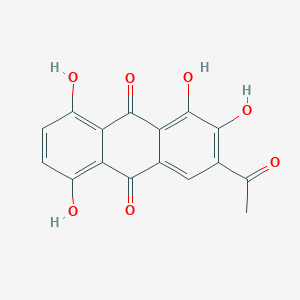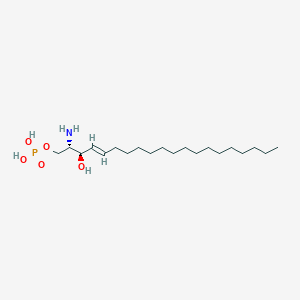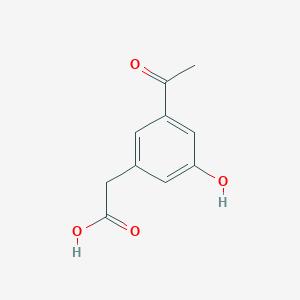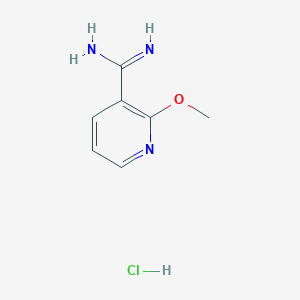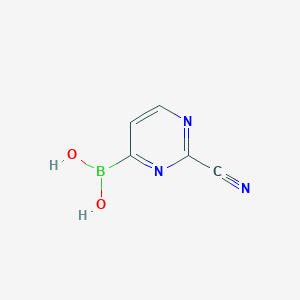![molecular formula C6H2BrClS2 B13133693 2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
2-Bromo-5-chlorothieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chlorothieno[3,2-b]thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in the 2 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorothieno[3,2-b]thiophene typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorothieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-5-chlorothieno[3,2-b]thiophene.
Scientific Research Applications
2-Bromo-5-chlorothieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorothieno[3,2-b]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorothiophene: Similar in structure but lacks the fused thiophene ring.
2-Chloro-5-bromothiophene: Similar halogen substitution pattern but different positional isomer.
Thieno[3,2-b]thiophene: Lacks halogen substitution, offering different electronic properties.
Uniqueness
2-Bromo-5-chlorothieno[3,2-b]thiophene is unique due to its specific halogen substitution pattern and fused thiophene ring structure. This combination imparts distinct electronic and chemical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C6H2BrClS2 |
|---|---|
Molecular Weight |
253.6 g/mol |
IUPAC Name |
5-bromo-2-chlorothieno[3,2-b]thiophene |
InChI |
InChI=1S/C6H2BrClS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H |
InChI Key |
AEYXLXFVMRMOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


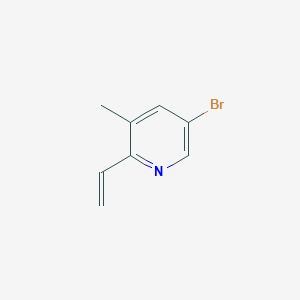
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
